4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde
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Overview
Description
4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde is a chemical compound that features a bromine atom, a triazole ring, and a benzaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde typically involves the reaction of 4-bromobenzaldehyde with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the triazole ring attaches to the benzaldehyde moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzoic acid.
Reduction: 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential anticancer and antifungal agents.
Materials Science: The compound can be incorporated into polymers and coordination complexes for developing new materials with unique properties.
Biological Studies: It serves as a probe in studying enzyme interactions and biological pathways involving triazole derivatives.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde largely depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets through its triazole ring and aldehyde group. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
- 4-(1H-1,2,4-Triazol-1-yl)benzyl alcohol
- 4-(1H-1,2,4-Triazol-1-yl)benzamide
Uniqueness
4-Bromo-2-(1H-1,2,4-triazol-1-YL)benzaldehyde is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions.
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
4-bromo-2-(1,2,4-triazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-6H |
InChI Key |
ZJEOJWYTBZLYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N2C=NC=N2)C=O |
Origin of Product |
United States |
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